Cas no 956411-49-7 ((2S)-2-(4-chloro-3-nitrophenyl)formamido-3-methylbutanoic acid)

956411-49-7 structure
상품 이름:(2S)-2-(4-chloro-3-nitrophenyl)formamido-3-methylbutanoic acid
CAS 번호:956411-49-7
MF:C12H13ClN2O5
메가와트:300.695022344589
MDL:MFCD08483810
CID:5235853
PubChem ID:2396284
(2S)-2-(4-chloro-3-nitrophenyl)formamido-3-methylbutanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- L-Valine, N-(4-chloro-3-nitrobenzoyl)-
- (2S)-2-(4-chloro-3-nitrophenyl)formamido-3-methylbutanoic acid
-
- MDL: MFCD08483810
- 인치: 1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)7-3-4-8(13)9(5-7)15(19)20/h3-6,10H,1-2H3,(H,14,16)(H,17,18)/t10-/m0/s1
- InChIKey: FXYQJFFJQHAXBS-JTQLQIEISA-N
- 미소: C(O)(=O)[C@H](C(C)C)NC(=O)C1=CC=C(Cl)C([N+]([O-])=O)=C1
(2S)-2-(4-chloro-3-nitrophenyl)formamido-3-methylbutanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87521-0.25g |
(2S)-2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 95.0% | 0.25g |
$513.0 | 2025-02-19 | |
Enamine | EN300-87521-0.05g |
(2S)-2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 95.0% | 0.05g |
$468.0 | 2025-02-19 | |
Enamine | EN300-87521-10.0g |
(2S)-2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 95.0% | 10.0g |
$2393.0 | 2025-02-19 | |
Ambeed | A1138107-5g |
(2S)-2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 95% | 5g |
$1405.0 | 2024-04-15 | |
1PlusChem | 1P019QUT-2.5g |
(2S)-2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 90% | 2.5g |
$1408.00 | 2023-12-16 | |
Enamine | EN300-87521-1.0g |
(2S)-2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 95.0% | 1.0g |
$557.0 | 2025-02-19 | |
Enamine | EN300-87521-2.5g |
(2S)-2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 95.0% | 2.5g |
$1089.0 | 2025-02-19 | |
Enamine | EN300-87521-10g |
(2S)-2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 90% | 10g |
$2393.0 | 2023-09-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090167-5g |
(2S)-2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 95% | 5g |
¥9639.0 | 2024-04-17 | |
Enamine | EN300-87521-5.0g |
(2S)-2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid |
956411-49-7 | 95.0% | 5.0g |
$1614.0 | 2025-02-19 |
(2S)-2-(4-chloro-3-nitrophenyl)formamido-3-methylbutanoic acid 관련 문헌
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
956411-49-7 ((2S)-2-(4-chloro-3-nitrophenyl)formamido-3-methylbutanoic acid) 관련 제품
- 1956335-61-7((6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol)
- 2138100-26-0(3-methyl-4-(2-methyl-1-oxopropan-2-yl)benzoic acid)
- 341528-94-7(3-Iodo-6-methyl-4H-chromen-4-one)
- 1567129-37-6(2,2,2-trifluoroethyl N-(carbamoylmethoxy)carbamate)
- 2380013-17-0(Nampt-IN-5)
- 2229681-37-0(3-(1,3-benzothiazol-2-yl)prop-2-en-1-amine)
- 926258-73-3(1-(4-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one)
- 2137578-69-7(1-({(benzyloxy)carbonylamino}methyl)-3,4-dimethylcyclohexane-1-carboxylic acid)
- 1807161-41-6(2-Bromo-5-cyano-3-ethylbenzenesulfonyl chloride)
- 1805345-39-4(4-Bromo-3-(difluoromethyl)-5-methylpyridine-2-methanol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:956411-49-7)(2S)-2-(4-chloro-3-nitrophenyl)formamido-3-methylbutanoic acid

순결:99%/99%
재다:1g/5g
가격 ($):436.0/1264.0